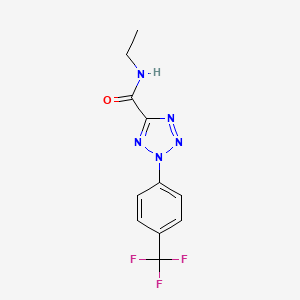
4-(Bromomethyl)-2-methylpyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Bromomethyl)-2-methylpyridine hydrobromide” is a chemical compound with the molecular formula C6H6BrN·HBr and a molecular weight of 252.94 . It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-2-methylpyridine hydrobromide” can be represented by the SMILES string [H+]. [Br-].BrCC1=CC=NC=C1 .Physical And Chemical Properties Analysis
“4-(Bromomethyl)-2-methylpyridine hydrobromide” is a solid at 20°C . It has a melting point range of 185.0 to 191.0 °C . It is soluble in water .科学的研究の応用
Mechanism of Enzyme Inactivation
4-(Bromomethyl)-2-methylpyridine hydrobromide, through its structural analogs, has been studied for its ability to inactivate enzymes selectively. For instance, 2-methyl-4-bromopyridine has been identified as a quiescent affinity label for dimethylarginine dimethylaminohydrolase (DDAH), an enzyme that controls nitric oxide levels. This affinity labeling involves a mechanism where the active site of the enzyme stabilizes the pyridinium form of the inactivator, leading to covalent bond formation and irreversible enzyme inactivation. This study demonstrates the potential of 4-halopyridine derivatives as protein modifiers for biological research and therapeutic applications (Johnson et al., 2011).
Polymerization Studies
The solution polymerization of 4-bromomethylpyridine has been explored, revealing its higher reactivity compared to similar compounds. This research provides insights into the polymerization mechanism, involving bimolecular reactions and the influence of the anion on solubility and thermal stability of the resultant polymers. Such studies contribute to our understanding of polymer chemistry and the development of new materials (Monmoton et al., 2008).
Electrosynthesis Applications
Electrochemical processes have been applied to synthesize a variety of dimethyl-2,2'-bipyridines from 2-bromomethylpyridines using nickel complexes as catalysts. This method is highlighted for its simplicity and efficiency, providing a valuable approach for the synthesis of bipyridine derivatives that are important in various fields, including supramolecular chemistry and as ligands for transition-metal ions (França et al., 2002).
Supramolecular Chemistry
4-(Bromomethyl)-2-methylpyridine hydrobromide and its derivatives are significant in supramolecular chemistry, particularly as components in the synthesis of complex molecules with potential applications in sensing and catalysis. For example, reactions involving derivatives of this compound have led to the development of bis(terpyridyl) ruthenium(II) complexes, which show promise as fluorescent chemosensors for heavy metal ions. These complexes incorporate both coordination sites and fluorescent cores, offering a multifaceted approach to the detection of specific metal ions (Padilla-Tosta et al., 2001).
Safety and Hazards
“4-(Bromomethyl)-2-methylpyridine hydrobromide” is classified as a hazardous substance. It can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety precautions include not breathing dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
特性
IUPAC Name |
4-(bromomethyl)-2-methylpyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDNQJNTZLWLEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-methylpyridine hydrobromide | |
CAS RN |
1245640-51-0 |
Source


|
| Record name | 4-(bromomethyl)-2-methylpyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

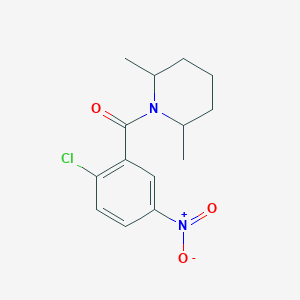

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2858535.png)
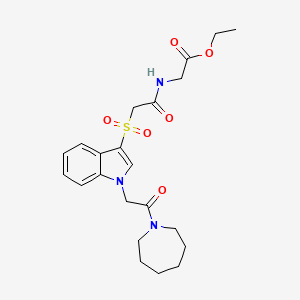
![2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B2858539.png)
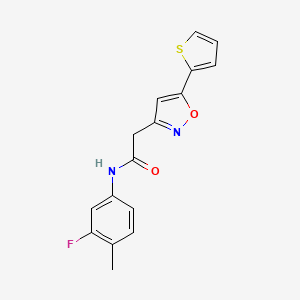
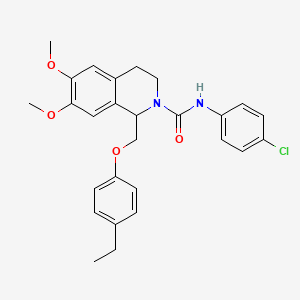
![(E)-2-(1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2858542.png)
![3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2858546.png)
![6-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2858549.png)
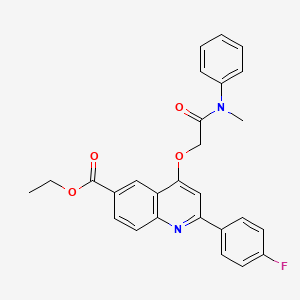
![Tert-butyl N-[2-amino-1-(2-bromophenyl)ethyl]carbamate](/img/structure/B2858552.png)
![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2858555.png)
